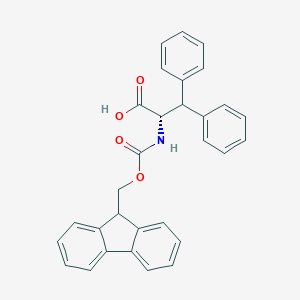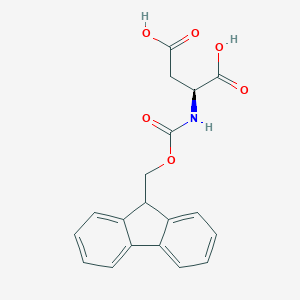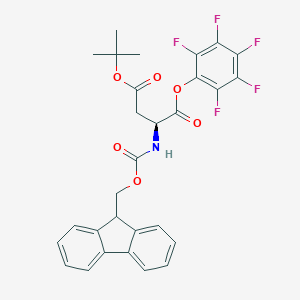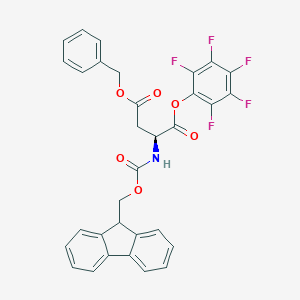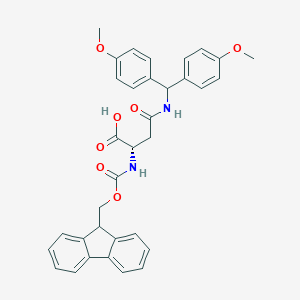
N-Fmoc-8-aminooctanoic acid
概要
説明
N-Fmoc-8-aminooctanoic acid is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Synthesis Analysis
N-Fmoc-8-aminooctanoic acid can be used as a PROTAC linker in the synthesis of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of N-Fmoc-8-aminooctanoic acid is C23H27NO4 . The exact mass is 381.19 and the molecular weight is 381.46 .Chemical Reactions Analysis
The Fmoc group in N-Fmoc-8-aminooctanoic acid can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .Physical And Chemical Properties Analysis
N-Fmoc-8-aminooctanoic acid is a white powder . It has a predicted boiling point of 597.7±33.0 °C and a predicted density of 1.174±0.06 g/cm3 . The pKa is predicted to be 4.77±0.10 .科学的研究の応用
PROTAC Linker in Synthesis
N-Fmoc-8-aminooctanoic acid, also known as Fmoc-8-Aoc-OH, is primarily used as a PROTAC linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). PROTACs are a novel class of therapeutic agents that target proteins for degradation. The compound serves as a linker between the protein of interest and an E3 ubiquitin ligase, facilitating the protein’s ubiquitination and subsequent degradation by the proteasome .
Peptide Synthesis
Fmoc-8-Aoc-OH is utilized in Fmoc solid-phase peptide synthesis. This method involves the step-wise construction of a peptide chain through successive reactions of amino acid derivatives on an insoluble support. The Fmoc group protects the amine functionality during synthesis and can be removed under basic conditions to allow for further elongation of the peptide chain .
Safety and Hazards
将来の方向性
作用機序
Target of Action
N-Fmoc-8-aminooctanoic acid, also known as Fmoc-8-Aoc-OH, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of N-Fmoc-8-aminooctanoic acid are therefore the proteins that are intended to be degraded by the PROTAC .
Mode of Action
N-Fmoc-8-aminooctanoic acid is an alkane chain with terminal fluorenylmethyloxycarbonyl (Fmoc)-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU)) to form a stable amide bond .
Result of Action
The molecular and cellular effects of N-Fmoc-8-aminooctanoic acid’s action are the degradation of the target protein. By linking the target protein to an E3 ligase, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein . This can result in the modulation of cellular pathways and processes in which the target protein is involved.
Action Environment
The action of N-Fmoc-8-aminooctanoic acid, as part of a PROTAC, takes place in the intracellular environment. Factors such as pH, temperature, and the presence of other biomolecules can influence the efficiency of the PROTAC. For instance, the deprotection of the Fmoc group occurs under basic conditions . Furthermore, the stability of the amide bond formed by the carboxylic acid group of N-Fmoc-8-aminooctanoic acid can be influenced by the cellular environment .
特性
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c25-22(26)14-4-2-1-3-9-15-24-23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,1-4,9,14-16H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQXRZXYWVQWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189813 | |
| Record name | Monascorubramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-8-aminooctanoic acid | |
CAS RN |
3627-51-8, 126631-93-4 | |
| Record name | Monascorubramin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monascorubramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(9-Fluorenylmethyloxycarbonyl)-8-amino-octanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONASCAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ3PS53E2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

